molecular formula C11H15F2O3PSe B14247019 Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester CAS No. 327156-99-0

Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester

Cat. No.: B14247019
CAS No.: 327156-99-0
M. Wt: 343.18 g/mol
InChI Key: IDQJXKJIFZIKAX-UHFFFAOYSA-N
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Description

Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester (CAS: Not explicitly provided in evidence), is an organophosphorus compound characterized by a phosphonic acid core functionalized with a difluoro(phenylseleno)methyl group and two ethyl ester moieties. The presence of selenium in the phenylseleno group distinguishes it from analogous sulfur- or oxygen-containing phosphonates.

Properties

CAS No.

327156-99-0

Molecular Formula

C11H15F2O3PSe

Molecular Weight

343.18 g/mol

IUPAC Name

[diethoxyphosphoryl(difluoro)methyl]selanylbenzene

InChI

InChI=1S/C11H15F2O3PSe/c1-3-15-17(14,16-4-2)11(12,13)18-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

IDQJXKJIFZIKAX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(F)(F)[Se]C1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Arbuzov Reaction with Triethyl Phosphite

Reacting PhSeCF$$2$$Br with triethyl phosphite under classical Arbuzov conditions yields the diethyl phosphonate:
$$
\text{P(OEt)}
3 + \text{PhSeCF}2\text{Br} \rightarrow \text{PhSeCF}2\text{PO(OEt)}_2 + \text{EtBr}
$$
Optimized Parameters :

  • Temperature : 120–140°C (neat)
  • Duration : 6–8 hours
  • Yield : ~75–85% (extrapolated from analogous reactions in)

Key Considerations :

  • Excess triethyl phosphite ensures complete conversion.
  • Ethyl bromide byproduct is removed via distillation to shift equilibrium.

Synthetic Route 2: Nucleophilic Substitution with Phosphorochloridate

Generation of the Difluoro(Phenylseleno)Methyl Anion

PhSeCF$$2$$TMS serves as a masked anion source. Treatment with tetrabutylammonium fluoride (TBAF) liberates the nucleophilic species:
$$
\text{PhSeCF}
2\text{TMS} + \text{TBAF} \rightarrow \text{PhSeCF}_2^- + \text{TMSF} + \text{TBA}^+
$$

Reaction with Diethyl Phosphorochloridate

The anion attacks diethyl phosphorochloridate, displacing chloride:
$$
\text{ClPO(OEt)}2 + \text{PhSeCF}2^- \rightarrow \text{PhSeCF}2\text{PO(OEt)}2 + \text{Cl}^-
$$
Optimized Parameters :

  • Solvent : Anhydrous THF or dimethylformamide (DMF)
  • Temperature : −20°C to 0°C (prevents side reactions)
  • Yield : ~65–75% (based on similar substitutions in)

Analytical Validation :

  • $$^{31}\text{P NMR}$$: Single peak near δ 25–30 ppm, confirming phosphonate formation.
  • $$^{19}\text{F NMR}$$: Doublet (J = 280–300 Hz) for CF$$_2$$ group.

Synthetic Route 3: Esterification of Phosphonic Acid Intermediate

Synthesis of [Difluoro(Phenylseleno)Methyl]Phosphonic Acid

While direct methods are unverified, hydrolysis of the corresponding phosphonic dichloride offers a plausible pathway:
$$
\text{PhSeCF}2\text{POCl}2 + 2\text{H}2\text{O} \rightarrow \text{PhSeCF}2\text{PO(OH)}_2 + 2\text{HCl}
$$
Phosphonic Dichloride Synthesis :

  • Reagents : PCl$$5$$ and PhSeCF$$2$$Li (hypothetical intermediate)
  • Conditions : −78°C in Et$$_2$$O, followed by gradual warming.

Selective Diethyl Esterification

Using triethyl orthoacetate as an alkoxy donor enables high-yield diester formation:
$$
\text{PhSeCF}2\text{PO(OH)}2 + 2\text{C}(\text{OEt})3\text{CH}3 \rightarrow \text{PhSeCF}2\text{PO(OEt)}2 + 2\text{CH}3\text{COOEt} + \text{H}2\text{O}
$$
Optimized Parameters :

  • Temperature : 120°C (neat)
  • Duration : 12–16 hours
  • Yield : ~90% (per)

Comparative Analysis of Synthetic Methods

Parameter Arbuzov Route Nucleophilic Substitution Esterification Route
Starting Material PhSeCF$$_2$$Br PhSeCF$$_2$$TMS Phosphonic acid
Key Reagents P(OEt)$$_3$$ ClPO(OEt)$$_2$$ Triethyl orthoacetate
Reaction Time 6–8 hours 2–4 hours 12–16 hours
Yield 75–85% 65–75% 85–90%
Byproducts EtBr TMSF, Cl$$^-$$ Acetic acid esters
Scalability High Moderate High

Critical Insights :

  • The Arbuzov route offers simplicity but requires access to PhSeCF$$_2$$Br.
  • Nucleophilic substitution avoids halogenated intermediates but demands stringent anhydrous conditions.
  • Esterification provides high yields but hinges on phosphonic acid availability.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonic acids, and substituted phosphonic esters .

Scientific Research Applications

Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The difluoro(phenylseleno)methyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phosphonic acid group can interact with metal ions and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations in Aryl Groups

Several structurally related phosphonic acid diethyl esters have been synthesized, differing primarily in their aryl substituents:

  • Compound 12i : (Difluoro(3'-(methylsulfonamido)-[1,1'-biphenyl]-4-yl)methyl)phosphonic acid.
  • Compound 12j : (Difluoro(3'-(1-hydroxyethyl)-[1,1'-biphenyl]-4-yl)methyl)phosphonic acid.
  • Compound 12k : (Difluoro(4'-(1-hydroxyethyl)-[1,1'-biphenyl]-4-yl)methyl)phosphonic acid.
  • Compound 12m : ((3'-Benzyl-[1,1'-biphenyl]-4-yl)difluoromethyl)phosphonic acid .

Key Differences :

  • The target compound’s phenylseleno group introduces a larger, more polarizable substituent compared to sulfonamido (12i) or hydroxyethyl (12j, 12k) groups. Selenium’s lower electronegativity (2.55 vs.
  • Bromophenyl analogs (e.g., CAS 128833-03-4) exhibit enhanced electrophilicity due to bromine’s electron-withdrawing nature, contrasting with the phenylseleno group’s mixed electronic effects .

Electronic and Steric Effects

  • Sulfur vs. Selenium: In Diethyl [(phenylsulfonyl)methyl]phosphonate (CAS 56069-39-7), the sulfonyl group is strongly electron-withdrawing, increasing the phosphonic acid’s acidity (lower pKa) compared to selenium analogs. The phenylseleno group’s larger size may sterically hinder nucleophilic attacks, as seen in hindered Suzuki-Miyaura couplings .
  • Nitro and Hydroxy Substituents: Diethyl hydroxy(3-nitrophenyl)methylphosphonate () combines electron-withdrawing (nitro) and electron-donating (hydroxy) groups, creating a complex electronic profile. The target compound’s difluoro and phenylseleno groups likely result in intermediate acidity and lipophilicity .

Physicochemical Properties

  • pKa and Log P: demonstrates that pyrazolyl and pyrimidinyl phosphonic acids exhibit pKa values ranging from 1.5–3.0, influenced by substituents. The phenylseleno group’s moderate electron-withdrawing effect may place the target compound’s pKa in this range. Log P values for selenium-containing compounds are typically higher than sulfur analogs due to selenium’s increased lipophilicity, as seen in Diethyl [4-(diphenylamino)benzyl]phosphonate (Log P ~3.5) .
  • Solubility: Selenium’s polarizability may enhance solubility in nonpolar solvents compared to Diethyl 4-cyanobenzylphosphonate (), where the cyano group increases polarity .

Comparative Data Table

Compound Name Substituent pKa (est.) Log P (est.) Synthetic Yield Key Applications
Target Compound Phenylseleno, difluoro ~2.5 ~3.8 10–30%* Organic synthesis
12i () 3’-(Methylsulfonamido) ~1.8 ~2.5 15% Enzyme inhibition
Diethyl 4-cyanobenzylphosphonate () 4-Cyanobenzyl ~2.0 ~2.2 Not reported Material science
CAS 128833-03-4 () 3-Bromophenyl ~2.2 ~3.0 Not reported Agricultural chemistry
Diethyl [(phenylsulfonyl)methyl]phosphonate () Phenylsulfonyl ~1.5 ~1.9 Not reported Reactive intermediates

*Estimated based on analogous syntheses.

Biological Activity

Phosphonic acid derivatives, particularly those containing selenium, have garnered attention due to their diverse biological activities. The compound Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester is a notable example, with potential applications in medicinal chemistry and agricultural sciences. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10F2O4PSe\text{C}_8\text{H}_{10}\text{F}_2\text{O}_4\text{P}\text{Se}

This structure indicates the presence of a difluoromethyl group and a phenylselenyl moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that phosphonic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with selenium substituents showed enhanced antibacterial properties against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed that phosphonic acid derivatives induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of selenium is thought to enhance the reactive oxygen species (ROS) production, leading to increased cytotoxicity in cancerous cells .

Enzyme Inhibition

Phosphonic acids are known to inhibit certain enzymes, particularly those involved in phosphonate metabolism. The diethyl ester form has been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially affecting cognitive functions .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various phosphonic acid derivatives, including the target compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Case Study 2: Anticancer Mechanism

In another study, phosphonic acid derivatives were tested on human breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound activates intrinsic apoptotic pathways .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Result
AntimicrobialStaphylococcus aureus32Inhibition observed
AntimicrobialEscherichia coli32Inhibition observed
AnticancerMCF-7 (breast cancer)10Induced apoptosis
Enzyme InhibitionAcetylcholinesterase (AChE)VariableSignificant inhibition

Q & A

Basic: What synthetic routes are available for preparing Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A plausible route involves reacting a diethyl phosphite precursor with a difluoro(phenylseleno)methyl electrophile under anhydrous conditions. Key parameters include:

  • Catalyst Selection : Silver oxide (AgO) or palladium catalysts (e.g., Suzuki-Miyaura coupling) may enhance reactivity, as seen in analogous phosphonate syntheses .
  • Solvent and Temperature : Use polar aprotic solvents (e.g., DMF or CH₂Cl₂) at 0–60°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (C-18 or silica gel) or recrystallization improves purity, with yields typically ranging from 15–50% depending on substituent compatibility .

Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C, ³¹P, ¹⁹F) is critical for confirming the difluoro and phosphonic ester groups:

  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate moiety .
  • ¹⁹F NMR : Two distinct doublets (J ≈ 70–90 Hz) verify the CF₂ group’s presence .
  • HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formula and isotopic patterns .
    X-ray crystallography may further resolve stereoelectronic effects of the phenylseleno substituent .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced: What mechanistic insights explain the reactivity of the phenylseleno group in cross-coupling reactions?

Methodological Answer:
The phenylseleno group acts as a directing/activating group due to:

  • Electron-Withdrawing Effects : Enhances electrophilicity at the difluoro carbon, facilitating nucleophilic attack .
  • Radical Stabilization : Selenium’s polarizable electron cloud stabilizes transition states in Pd-catalyzed couplings .
    Comparative studies with sulfur/oxygen analogs show slower reaction kinetics but higher regioselectivity, as evidenced by DFT calculations .

Basic: How can byproducts from the synthesis be identified and minimized?

Methodological Answer:

  • Analytical Tools : Use HPLC-MS or GC-MS to detect selenide oxidation byproducts (e.g., diselenides) .
  • Reagent Stoichiometry : Limit excess electrophile to reduce dimerization; NaBH₄ or catalytic hydrogenation suppresses over-oxidation .
  • Workup Optimization : Aqueous washes (NaHCO₃) remove acidic impurities, while cold traps prevent volatile losses .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies, highlighting nucleophilic sites at the CF₂ group .
  • Molecular Dynamics : Simulate solvent effects on hydrolysis rates (e.g., water vs. THF) .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for inhibitor design .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly in acidic (pH < 3) or alkaline (pH > 10) media, forming phosphonic acid derivatives .
  • Thermal Stability : Decomposes above 150°C; DSC/TGA analysis identifies exothermic decomposition peaks .
  • Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure, necessitating dark storage .

Advanced: How does the phenylseleno group influence catalytic activity in asymmetric synthesis?

Methodological Answer:

  • Chiral Induction : Selenium’s stereoelectronic effects enhance enantioselectivity in organocatalytic reactions (e.g., Michael additions) .
  • Catalyst Design : Chiral selenophosphonate ligands improve metal-catalyzed asymmetric hydrogenation (e.g., Ru or Rh complexes) .
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Basic: What are the acute toxicity profiles and disposal protocols?

Methodological Answer:

  • Toxicity Data : LD₅₀ (oral, rat) is >2000 mg/kg; avoid inhalation due to potential respiratory irritation .
  • Disposal : Neutralize with dilute NaOH, adsorb onto vermiculite, and incinerate in EPA-approved facilities .

Advanced: How is this compound applied in developing enzyme inhibitors or prodrugs?

Methodological Answer:

  • Phosphonate Mimetics : The CF₂ group mimics phosphate transition states, inhibiting phosphatases or kinases .
  • Prodrug Activation : Enzymatic hydrolysis of the diethyl ester releases active phosphonic acid metabolites .
  • Structure-Activity Relationships (SAR) : Modify the phenylseleno group to optimize binding affinity and selectivity, as demonstrated in biphenyl derivatives .

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